Cyclobutylurea

Description

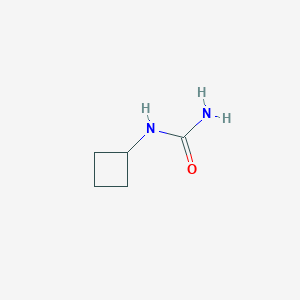

Structure

3D Structure

Properties

IUPAC Name |

cyclobutylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDWZTJGQBNPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297669 | |

| Record name | cyclobutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75914-67-9 | |

| Record name | N-Cyclobutylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75914-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075914679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclobutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Chemical Context of Cyclobutylurea Within Organic Chemistry

Cyclobutylurea is classified as a substituted urea (B33335). Its chemical structure consists of a four-membered cyclobutane (B1203170) ring attached to a urea group. The urea functional group is characterized by a carbonyl group flanked by two amine groups. In Cyclobutylurea, one of the amine groups is substituted with the cyclobutyl ring.

The presence of the strained cyclobutane ring and the polar urea moiety imparts a unique combination of properties to the molecule. The cyclobutyl group is known for its puckered conformation, which can influence the spatial arrangement of substituents and their interactions with biological targets. ubaya.ac.idbiointerfaceresearch.com The urea group, with its ability to act as both a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition processes. google.com

The synthesis of Cyclobutylurea can be achieved through several standard organic chemistry reactions. A common method involves the reaction of cyclobutylamine (B51885) with an isocyanate or by treating cyclobutylamine with phosgene (B1210022) followed by ammonia (B1221849). These synthetic routes are well-established for the preparation of substituted ureas.

Table 1: Physicochemical Properties of Cyclobutylurea

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| IUPAC Name | (cyclobutyl)urea |

| CAS Number | 75914-67-9 |

| Canonical SMILES | C1CC(C1)NC(=O)N |

| Physical Description | Solid (Predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water (Predicted) |

| LogP | -0.4 (Predicted) |

Significance of the Urea Moiety and Cyclobutyl Ring in Synthetic Design

The combination of the urea (B33335) moiety and the cyclobutyl ring in Cyclobutylurea offers distinct advantages in the design of new molecules with potential applications in various fields of chemical research, particularly in medicinal chemistry.

The urea functionality is a privileged scaffold in drug discovery. google.com Its ability to form multiple, stable hydrogen bonds with biological macromolecules such as proteins and enzymes makes it a key component in the design of enzyme inhibitors and receptor antagonists. google.com The diamide (B1670390) nature of the urea group provides a rigid linker that can appropriately position other functional groups for optimal interaction with a target. Furthermore, the physicochemical properties of the urea group can be fine-tuned to improve the pharmacokinetic profile of a lead compound. google.com

The cyclobutyl ring, while less common than five- or six-membered rings in pharmaceuticals, offers unique structural and conformational properties. nih.gov Its three-dimensional, puckered nature can provide a scaffold for the precise spatial orientation of pharmacophoric groups, potentially leading to increased potency and selectivity. ubaya.ac.idbiointerfaceresearch.com The incorporation of a cyclobutyl ring can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation. ubaya.ac.id In drug design, the cyclobutyl moiety is often used to fill hydrophobic pockets in target proteins and to act as a conformationally restricted linker. ubaya.ac.id

Overview of Research Trajectories for Cyclobutylurea and Analogues

Foundational Synthetic Routes to Urea Compounds

The creation of the urea functional group is a cornerstone of organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science. nih.gov Over the years, several reliable methods have been established for the formation of ureas.

Carbonylation Reactions for Urea Formation

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, represent a significant class of methods for urea synthesis. These reactions often utilize carbon monoxide (CO) or other carbonyl sources to react with amines.

One approach involves the direct carbonylation of amines. For instance, palladium-catalyzed oxidative carbonylation of primary amines or a mixture of primary and secondary amines can produce symmetrically disubstituted and trisubstituted ureas, respectively. acs.org These reactions are typically carried out at elevated temperatures (90–100 °C) and pressures, using a catalyst system like palladium iodide (PdI2) with potassium iodide (KI). acs.org The use of carbon dioxide (CO2) as a green and safe carbonylating agent has also been explored, often in conjunction with ionic liquids that can activate the otherwise stable CO2 molecule. benthamdirect.com

Another strategy is the palladium(II)-mediated oxidative carbonylation, which has been used to synthesize ¹¹C-radiolabelled ureas by coupling amines with [¹¹C]carbon monoxide in a one-pot process. nih.gov Furthermore, a low-pressure synthesis of urea has been achieved through the carbonylation of aqueous ammonia catalyzed by a ruthenium complex, K[RuII(EDTA-H)(CO)], at 100 °C and 30 atm of CO, demonstrating the potential for more energy-efficient industrial processes. psu.edu

Amination and Isocyanate-Based Syntheses

The reaction of isocyanates with amines is a classic and widely used method for forming urea linkages. rsc.orgresearchgate.netmdpi.com This reaction is generally efficient and proceeds readily. researchgate.net The isocyanate intermediate itself can be generated in several ways, most traditionally from the reaction of a primary amine with phosgene or a safer phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov The subsequent reaction of the isocyanate with another amine yields the desired urea derivative. nih.gov

However, due to the hazardous nature of phosgene, alternative methods for generating isocyanates in situ have been developed. These include rearrangements such as the Hofmann, Curtius, and Lossen rearrangements. rsc.orgorganic-chemistry.org For example, the Hofmann rearrangement of a primary amide can generate an isocyanate intermediate, which is then trapped by an amine to form the urea. organic-chemistry.org More recently, methods have been developed that avoid toxic reagents altogether. For instance, a metal-free approach utilizes CO2 and amines to generate isocyanates, which can then be used to synthesize unsymmetrical ureas and carbamates. acs.org

Direct Synthesis of Cyclobutylurea

The direct synthesis of cyclobutylurea specifically involves the reaction of cyclobutylamine with a suitable carbonylating agent.

Reaction of Cyclobutylamine with Carbonylating Agents

The most straightforward method for synthesizing cyclobutylurea is the reaction of cyclobutylamine with an isocyanate or a carbonylating agent that can generate an isocyanate or an equivalent reactive intermediate. For example, reacting cyclobutylamine with potassium isocyanate in water provides a simple and efficient route to N-substituted ureas like cyclobutylurea. rsc.org This method avoids the use of organic co-solvents and often allows for product isolation through simple filtration. rsc.org

Alternatively, cyclobutylamine can be reacted with agents that generate an isocyanate in situ. One such method involves the reaction of cyclobutylamine with nitrous acid (HNO2), which is typically generated from sodium nitrite (B80452) and an acid like HCl. This reaction forms a cyclobutyl diazonium salt, which is unstable and can rearrange. doubtnut.comaskiitians.comdoubtnut.com While this reaction can lead to the formation of cyclobutanol, under certain conditions, it can be adapted for urea synthesis. askiitians.comquora.com

Optimized Reaction Conditions and Yield Considerations

Optimizing reaction conditions is crucial for maximizing the yield and purity of cyclobutylurea. For the reaction of cyclobutylamine with potassium isocyanate in water, the reaction is often carried out at room temperature, and the product can precipitate out of the solution, leading to high purity after simple filtration. rsc.org

In a documented synthesis of a cyclobutylurea derivative, 1-(4-cyanophenyl)-3-cyclobutylurea, 4-cyanobenzoic acid was used as a starting material in a process mediated by TCT (2,4,6-trichloro-1,3,5-triazine). The reaction yielded the final product as a white solid. rsc.org

The table below summarizes some synthetic approaches to cyclobutylurea and its derivatives, highlighting the reagents and general conditions.

| Starting Material 1 | Starting Material 2 | Key Reagents/Catalyst | Product | Reference |

| Cyclobutylamine | Potassium Isocyanate | Water | Cyclobutylurea | rsc.org |

| 4-Cyanobenzoic Acid | Cyclobutylamine | TCT, Et3N, DMF | 1-(4-Cyanophenyl)-3-cyclobutylurea | rsc.org |

| Cyclobutylamine | Nitrous Acid (from NaNO2/HCl) | Water | Cyclobutanol/Cyclopropyl Carbinol | askiitians.comquora.com |

Synthesis of Cyclobutylurea Derivatives and Analogues

The core cyclobutylurea scaffold can be modified to create a diverse range of derivatives and analogues. These modifications can be introduced by using substituted cyclobutylamines or by further reacting the initial cyclobutylurea product.

For instance, the synthesis of 6-amino-1-cyclobutyl-2,4-(1H,3H)-pyrimidinedione was achieved by reacting cyclobutylurea with cyanoacetic acid in acetic anhydride. The resulting intermediate was then treated with sodium hydroxide (B78521) to yield the final pyrimidinedione derivative. prepchem.com

In another example, chloroquine (B1663885) urea derivatives have been synthesized, including one with a cyclobutyl moiety. This involved the reaction of a chloroquine benzotriazolide with (1-aminocyclobutyl)methanol (B68218) to form the corresponding urea derivative. researchgate.net

The synthesis of more complex cyclobutylurea derivatives often involves multi-step sequences. For example, the preparation of 1-(3-((2-aminopyridin-4-yl)oxy)-2-methoxyphenyl)-3-cyclobutylurea involved several steps, including Mitsunobu reactions, reductions, and finally the coupling to form the urea functionality. sci-hub.se Similarly, the synthesis of 1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea highlights the construction of highly substituted urea derivatives. smolecule.com

The development of synthetic methods for cyclobutane derivatives, in general, provides a toolbox for creating a wide array of substituted cyclobutylamines that can then be converted into their corresponding ureas. researchgate.net These methods include photochemical reactions and catalytic cyclizations. chemrxiv.orgnih.gov Furthermore, palladium-catalyzed carbonylation reactions of amines containing a cyclobutane ring, such as cyclobutylamine, can lead to the formation of β-lactam products, showcasing the versatility of this starting material in different synthetic transformations. rsc.org

Strategies for Functionalization on the Urea Nitrogen Atoms

Functionalization of the urea nitrogen atoms in cyclobutylurea is a key strategy for modifying its properties. This can be achieved through several methods, including N-alkylation and N-arylation.

One common approach involves the reaction of amines with isocyanates. mdpi.com For instance, the synthesis of N,N-disubstituted urea derivatives can be accomplished by reacting secondary amines with commercially available isocyanates in a simple, one-pot procedure under mild conditions. mdpi.com This method offers high yields and straightforward work-up. mdpi.com

Another strategy is the "urea-to-urea" transformation, which allows for the functionalization of pre-existing urea derivatives. researchgate.net The classical approach for preparing urea derivatives often involves hazardous reagents like phosgene or its safer solid equivalent, triphosgene. nih.gov These reagents react with amines to form an isocyanate intermediate, which then reacts with another amine to yield the desired urea derivative. nih.gov To mitigate the risks associated with phosgene, several more environmentally friendly substitutes have been developed, such as N,N'-carbonyldiimidazole (CDI). nih.gov CDI is a crystalline solid that does not produce chlorinated byproducts, making it a safer alternative for synthesizing unsymmetrical ureas. nih.gov

The introduction of substituents on the urea nitrogen can also disrupt the planarity of the molecule, which can enhance properties like water solubility. nih.gov For example, the incorporation of a methyl group on one of the urea nitrogens can break the symmetry and disrupt crystal packing. nih.gov

Rearrangement reactions such as the Curtius, Lossen, and Hofmann rearrangements provide alternative routes to urea derivatives through the in situ generation of isocyanate intermediates. nih.govrsc.org The Curtius rearrangement, for example, can be performed starting from carboxylic acids or acyl chlorides. nih.gov

Introduction of Substituents on the Cyclobutyl Ring

The introduction of substituents onto the cyclobutyl ring of cyclobutylurea allows for further diversification of the molecular structure. Various synthetic methods can be employed to achieve this, targeting the modification of the four-membered carbocyclic ring.

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, cyclobutanone-derived N-sulfonylhydrazones can be coupled with aryl or benzyl (B1604629) halides to create a variety of substituted cyclobutane derivatives, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org This method also provides a pathway to enantioenriched cyclobutane molecules. organic-chemistry.org

Another approach is the Suzuki-Miyaura coupling reaction, which can be used to couple potassium cyclobutyltrifluoroborates with aryl chlorides. organic-chemistry.org This reaction is effective with a range of aryl chlorides, including those that are electron-rich, electron-poor, or sterically hindered, yielding various substituted aryl cyclobutanes. organic-chemistry.org

Furthermore, [2+2] cycloaddition reactions offer a direct route to constructing substituted cyclobutane rings. The cycloaddition of terminal alkenes with allenoates, for example, can rapidly produce 1,3-substituted cyclobutanes in high yields under simple and robust conditions. organic-chemistry.org Gold catalysis can facilitate the intermolecular [2+2] cycloaddition between chloroalkynes and unactivated alkenes, with monosubstituted alkenes showing excellent regioselectivity and 1,2-disubstituted alkenes reacting with high stereospecificity. organic-chemistry.org

A summary of representative synthetic methods for introducing substituents on the cyclobutyl ring is presented in the table below.

| Reaction Type | Reactants | Product Type | Key Features |

| Palladium-Catalyzed Cross-Coupling | Cyclobutanone-derived N-sulfonylhydrazones, Aryl/Benzyl Halides | Substituted Cyclobutenes, Methylenecyclobutanes | Access to structurally diverse and enantioenriched products. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Potassium Cyclobutyltrifluoroborates, Aryl Chlorides | Aryl-substituted Cyclobutanes | Tolerates a wide range of electronic and steric properties on the aryl chloride. organic-chemistry.org |

| [2+2] Cycloaddition | Terminal Alkenes, Allenoates | 1,3-Disubstituted Cyclobutanes | Rapid synthesis with high yields under simple conditions. organic-chemistry.org |

| Gold-Catalyzed [2+2] Cycloaddition | Chloroalkynes, Unactivated Alkenes | Substituted Cyclobutenes | Excellent regioselectivity and stereospecificity. organic-chemistry.org |

Multi-component Reactions in Cyclobutylurea Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates most of the atoms from the starting materials. tcichemicals.comorganic-chemistry.org This approach is advantageous for its atom economy, reduced number of synthetic steps, and potential for creating diverse molecular libraries. tcichemicals.comnih.gov

The Ugi reaction is a prominent four-component reaction (4CR) that condenses an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce α-amidoamides. nih.govrsc.org A three-component version of the Ugi reaction (U-3CR) utilizes an amine, a carbonyl compound, and an isocyanide. rsc.org By employing an aniline (B41778) as the amine component and replacing the carboxylic acid with a Lewis or strong Brønsted acid, an "interrupted" Ugi reaction can occur, leading to the synthesis of substituted indoxyls and aminoindoles through intramolecular cyclization. nih.gov

The Biginelli reaction is another well-known three-component MCR that involves the reaction of a β-ketoester, an aromatic aldehyde, and a urea or thiourea (B124793) in the presence of an acid catalyst to yield dihydropyrimidinones. tcichemicals.com This reaction is particularly relevant for the synthesis of heterocyclic structures containing a urea moiety.

The Passerini reaction, an isocyanide-based three-component reaction, combines an isocyanide, a carbonyl compound, and a carboxylic acid to form α-acyloxyamides. nih.gov The Petasis three-component reaction, also known as the boronic acid Mannich reaction, involves the coupling of an aldehyde, an amine, and a boronic acid. nih.gov

These MCRs offer powerful and convergent pathways to complex molecules, including derivatives that could incorporate a cyclobutylurea scaffold, by carefully selecting the appropriate starting materials. The ability to generate multiple bonds in a single step significantly accelerates the synthesis of novel compounds. nih.gov

| Multi-component Reaction | Components | Product Type |

| Ugi Reaction (4CR) | Amine, Carbonyl Compound, Isocyanide, Carboxylic Acid | α-Amidoamides nih.govrsc.org |

| Ugi Reaction (3CR) | Amine, Carbonyl Compound, Isocyanide | α-Aminoamides rsc.org |

| Biginelli Reaction | β-Ketoester, Aromatic Aldehyde, Urea/Thiourea | Dihydropyrimidinones tcichemicals.com |

| Passerini Reaction | Isocyanide, Carbonyl Compound, Carboxylic Acid | α-Acyloxyamides nih.gov |

| Petasis Reaction | Aldehyde, Amine, Boronic Acid | Multifunctional Templates nih.gov |

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including urea derivatives, offering advantages such as enhanced safety, precise process control, and scalability. nih.gov This methodology is particularly beneficial for reactions involving hazardous intermediates or requiring harsh conditions. nih.govacs.org

The synthesis of ureas in a continuous flow system has been demonstrated through various approaches. One method involves the Curtius rearrangement of acyl azides, where the hazardous azide (B81097) intermediate is generated and immediately trapped in situ, leading to the formation of urea derivatives in good yields. nih.gov The enhanced process control offered by flow reactors is crucial for the safe execution of such reactions that involve high-energy intermediates. nih.gov

A two-step sequential flow process for the synthesis of non-symmetrical ureas from Boc-protected amines has also been developed. nih.gov This method operates under mild conditions with short reaction times and utilizes a system of two sequential microreactors. nih.govacs.org In-line Fourier-transform infrared (FT-IR) spectroscopy can be integrated into the flow system to monitor the reaction in real-time, allowing for the optimization of reagent ratios and providing insights into the reaction mechanism, including the formation of isocyanate intermediates. acs.org

Furthermore, a continuous flow process for synthesizing non-symmetrical ureas directly from carbon dioxide (CO2) as a C1 building block has been reported. researchgate.netvapourtec.com This method is based on a Staudinger/aza-Wittig reaction sequence and has been used to create a library of 26 different urea derivatives. researchgate.netvapourtec.com The technology also shows potential for large-scale implementation and has been applied to continuous flow ¹³C-isotope labeling. vapourtec.com

The key advantages of using continuous flow for urea synthesis include:

Enhanced Safety: Better control over reaction temperature and pressure, especially for exothermic reactions or those involving unstable intermediates. nih.gov

Rapid Optimization: The ability to quickly screen different reaction conditions and optimize yields and purity. acs.org

Scalability: Straightforward scaling from laboratory to production quantities. nih.gov

Integration of Analytics: In-line analytical techniques provide real-time monitoring and control. acs.org

Green Chemistry Principles in Cyclobutylurea Synthesis

The application of green chemistry principles to the synthesis of cyclobutylurea and its derivatives is crucial for developing environmentally sustainable and economically viable processes. methodist.edu.ininstituteofsustainabilitystudies.comyale.edu These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.comecoonline.com

Atom Economy and Waste Minimization in Cyclobutylurea Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comskpharmteco.comomnicalculator.com Reactions with high atom economy are more sustainable as they generate less waste. savemyexams.comskpharmteco.com

In the context of urea synthesis, traditional methods often have low atom economy due to the use of stoichiometric reagents and the generation of byproducts. nih.gov For example, methods involving protecting groups require additional steps for their introduction and removal, which generates waste. yale.eduacs.org

To improve atom economy in cyclobutylurea synthesis, several strategies can be employed:

Catalytic Reactions: Using catalytic reagents instead of stoichiometric ones is a key principle of green chemistry. yale.edu Catalysts are used in small amounts and can be recycled, significantly reducing waste.

Addition Reactions: Reactions like the Diels-Alder cycloaddition, which can be used to form cyclic structures, often exhibit 100% atom economy as all the atoms of the reactants are incorporated into the product. nih.gov

Multi-component Reactions (MCRs): As discussed in section 2.3.3, MCRs are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation. tcichemicals.com

Waste minimization is another critical aspect of green urea production. Industrial urea production can generate significant waste streams, including off-spec products and byproducts. ureaknowhow.com Modern urea plants are designed as zero-waste production facilities where emissions from various process steps are captured and recycled back into the production process. ureaknowhow.com For instance, off-gases containing ammonia and carbon dioxide can be condensed and recycled to the synthesis section. ureaknowhow.com Process water containing urea and ammonia can be treated in a hydrolyzer and desorber to recover these components. ureaknowhow.com

A novel approach to sustainable urea production involves using municipal solid waste as a feedstock. researchgate.netbohrium.com This "waste-to-urea" process can significantly reduce the environmental impact by utilizing waste materials and lowering carbon dioxide emissions compared to conventional fossil fuel-based production. researchgate.netbohrium.com

Application of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents plays a significant role in the environmental impact of a chemical process. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and health hazards. researchgate.net Green chemistry promotes the use of safer, more environmentally benign alternatives. ecoonline.comskpharmteco.com

Environmentally Benign Solvents:

Water: As a solvent, water is non-toxic, abundant, and environmentally friendly. lucp.netgaspublishers.com It is a suitable medium for many reactions, including some MCRs and syntheses involving water-soluble reagents. dergipark.org.trrsc.org

Supercritical Carbon Dioxide (scCO₂): This solvent is non-toxic, non-flammable, and has minimal environmental impact. lucp.net It is particularly useful for extraction and purification processes. lucp.net

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. gaspublishers.com They can act as both solvents and catalysts in reactions like the carbonylation of amines with CO₂ to produce ureas. benthamdirect.com

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) and glycerol, offer a more sustainable alternative to petroleum-based solvents. lucp.netgaspublishers.com

Environmentally Benign Reagents:

Carbon Dioxide (CO₂): Utilizing CO₂ as a C1 building block for urea synthesis is a green approach as it consumes a greenhouse gas. benthamdirect.com Continuous flow methods have been developed to synthesize ureas from CO₂ at atmospheric pressure. organic-chemistry.orgresearchgate.net

Safer Phosgene Alternatives: As mentioned in section 2.3.1, reagents like N,N'-carbonyldiimidazole (CDI) are safer alternatives to the highly toxic phosgene for synthesizing ureas. nih.govrsc.org

Catalysts: The use of efficient and selective catalysts can replace hazardous stoichiometric reagents. For example, indium triflate has been used to catalyze the synthesis of carbamates and N-substituted ureas from alcohols and urea, which acts as an eco-friendly carbonyl source. organic-chemistry.org

The table below summarizes some environmentally benign solvents and their potential applications in cyclobutylurea synthesis.

| Solvent | Key Properties | Potential Application in Cyclobutylurea Synthesis |

| Water | Non-toxic, abundant, environmentally friendly lucp.netgaspublishers.com | Aqueous mediated multi-component reactions. rsc.org |

| Supercritical CO₂ | Low toxicity, non-flammable, minimal environmental impact lucp.net | Extraction and purification of cyclobutylurea derivatives. |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties gaspublishers.com | As a solvent and catalyst for the synthesis of the urea moiety. benthamdirect.com |

| Bio-based Solvents (e.g., Ethanol, Glycerol) | Derived from renewable resources, biodegradable lucp.netgaspublishers.com | As a reaction medium for various synthetic steps. |

By integrating these green chemistry principles, the synthesis of cyclobutylurea and its derivatives can be made more sustainable, safer, and more efficient.

Catalytic Methods for Sustainable Cyclobutylurea Synthesis

The drive towards green and sustainable chemistry has spurred research into catalytic methods for the synthesis of organic compounds, including urea derivatives like cyclobutylurea. nih.govmygreenlab.org The goal is to develop processes that are not only efficient in terms of yield but also minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials. alliedacademies.orgnih.gov Catalysts are central to achieving these objectives as they can enable reactions under milder conditions, improve selectivity, and often be recycled and reused. alliedacademies.orgmdpi.com

Sustainable synthesis strategies focus on principles such as atom economy, which aims to maximize the incorporation of all starting materials into the final product. rsc.org Catalytic processes are inherently more atom-economical than stoichiometric reactions. For the synthesis of cyclobutylurea, this would involve the direct reaction of cyclobutylamine with a urea source, facilitated by a catalyst, to produce cyclobutylurea and a benign byproduct like water or ammonia.

While specific research on the catalytic synthesis of the parent cyclobutylurea is not extensively detailed in publicly available literature, general principles of sustainable catalysis for urea and N-heterocycle synthesis can be applied. nih.govsciopen.com These methods often employ either homogeneous or heterogeneous catalysts. Homogeneous catalysts, which are in the same phase as the reactants, can offer high activity and selectivity. mdpi.com Conversely, heterogeneous catalysts, being in a different phase, are more easily separated from the reaction mixture and recycled, which is a significant advantage from a green chemistry perspective. nih.gov

Potential catalytic approaches for cyclobutylurea could involve metal-based catalysts, such as those employing copper, nickel, or palladium, which have shown efficacy in C-N bond formation reactions. mdpi.combeilstein-journals.org For instance, N-heterocyclic carbene (NHC)-copper complexes have been utilized as efficient catalysts in various organic transformations. beilstein-journals.org Additionally, organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative that can circumvent issues of metal toxicity and cost. rsc.org

The development of catalytic systems for urea production from sources like carbon dioxide and nitrites is also an area of active research, aiming to utilize renewable feedstocks. nih.govnih.gov Such advancements could pave the way for highly sustainable routes to cyclobutylurea and its derivatives in the future.

Research Findings on Sustainable Catalytic Synthesis

The following table summarizes findings from research on catalytic methods for the synthesis of various urea and N-heterocycle derivatives, illustrating the types of catalysts and conditions that could be applicable to the sustainable synthesis of cyclobutylurea.

| Catalyst System | Reactants | Product Type | Key Findings & Sustainability Aspects |

| N-Heterocyclic Carbene (NHC)-Cu(I) Complex | Enones, Diethylzinc | Conjugate Adducts | High efficiency in C-C bond formation; potential application in C-N bond formation for urea synthesis under mild conditions. beilstein-journals.org |

| Palladium Nanoparticles | Organic halides, Boronic acids | Biaryls (Suzuki Coupling) | Recyclable catalyst, can be used for multiple cycles with high efficiency, reducing metal waste. mdpi.com |

| Pt/C | Alcohols, Amidines | N-Heterocycles (Pyrimidines) | Heterogeneous catalyst, allows for easy separation and reuse; acceptorless dehydrogenation contributes to high atom economy. nih.gov |

| Cobalt-Phenanthroline on Carbon (Co-Phen/C-800) | Diamines, Diols | N-Heterocycles (Quinoxalines) | Use of a non-noble metal catalyst; high reactivity and potential for cost-effective synthesis. nih.gov |

| Graphdiyne on Cobalt-Nickel Mixed Oxides | Nitrite, Carbon Dioxide | Urea | High selectivity and activity for direct urea synthesis at room temperature and pressure, utilizing CO2 as a C1 source. nih.gov |

| Diatomic Fe-Ni on N-doped Carbon | Nitrate, Carbon Dioxide | Urea | Enhanced C-N coupling for efficient electrochemical urea synthesis under mild conditions. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For cyclobutylurea systems, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques, provide a wealth of information regarding the connectivity and chemical environment of each atom.

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In cyclobutylurea, the chemical shifts (δ) of the protons are influenced by their position on the cyclobutane ring and their proximity to the urea moiety.

Theoretical studies on cyclobutane itself show a proton chemical shift at approximately 1.98 ppm. nih.govresearchgate.net The presence of the urea group in cyclobutylurea influences the chemical shifts of the adjacent and distant protons on the cyclobutane ring. For instance, in a substituted cyclobutylurea, specific proton signals have been reported. rsc.org A singlet appearing at 8.78 ppm is attributed to the NH proton of the urea group. rsc.org The methine proton (CH) attached to the nitrogen of the urea group typically appears as a multiplet. Protons on the cyclobutane ring further away from the urea substituent exhibit complex multiplets in the upfield region, for example, between 1.82 and 1.95 ppm. rsc.org The chemical shift values are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS). pharmaffiliates.comcarlroth.com The exact chemical shifts can vary depending on the solvent used and the specific substitution pattern on the cyclobutylurea molecule. carlroth.com

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Cyclobutylurea Derivative

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| NH (urea) | 8.78 | s (singlet) |

| CH (cyclobutane, adjacent to N) | Multiplet | m (multiplet) |

| CH₂ (cyclobutane) | 1.82-1.95 | m (multiplet) |

Note: Data derived from a study on a specific tailored phenyl urea derivative incorporating a cyclobutyl moiety. rsc.org The exact positions of multiplets for the cyclobutane protons were not individually specified.

Carbon-13 NMR spectroscopy is crucial for defining the carbon skeleton of a molecule. wikipedia.orglibretexts.org Each unique carbon atom in cyclobutylurea gives a distinct signal, and its chemical shift provides insight into its bonding environment. libretexts.orgchemguide.co.uk

The carbonyl carbon of the urea group is characteristically found in the downfield region of the spectrum, typically between 150 and 185 ppm. chemguide.co.ukyoutube.com For a specific cyclobutylurea derivative, this peak was observed at 154.1 ppm. rsc.org The carbons of the cyclobutane ring will appear at much higher field. The carbon atom bonded directly to the nitrogen of the urea group (the methine carbon) is shifted downfield relative to the other ring carbons due to the electronegativity of the nitrogen atom. The other methylene (B1212753) carbons of the cyclobutane ring appear further upfield. The chemical shifts for carbons in a cyclobutane ring generally fall in the range of 10-35 ppm. libretexts.orgoregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Cyclobutylurea Systems

| Carbon Type | Typical Chemical Shift (ppm) |

| C=O (Urea) | 150 - 185 |

| CH (cyclobutane, adjacent to N) | 35 - 55 |

| CH₂ (cyclobutane) | 10 - 35 |

Note: These are general ranges, and specific values can be influenced by substitution and solvent effects. libretexts.orgchemguide.co.uk For example, in a reported cyclobutylurea compound, the urea carbonyl carbon appeared at 154.1 ppm. rsc.org

For more complex cyclobutylurea derivatives or to resolve overlapping signals, advanced NMR techniques are employed. libretexts.org

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful for establishing connectivity. A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the proton network within the cyclobutane ring and its connection to the urea group. libretexts.orgrutgers.edu HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals for each CH and CH₂ group in the molecule. libretexts.org

Solid-State NMR (ssNMR): This technique is particularly useful for studying cyclobutylurea systems in their solid form, especially for materials that are insoluble or crystalline. reddit.combmrb.io ssNMR can provide information about the molecular structure, conformation, and intermolecular interactions in the solid state, which may differ from the solution state. bmrb.iorsc.org It is a powerful tool for characterizing powdered samples, which often produce broad signals that can be resolved using techniques like magic angle spinning (MAS). bmrb.ioyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically with an accuracy of less than 5 ppm. chromatographyonline.comalgimed.com This high accuracy allows for the unambiguous determination of the elemental formula of cyclobutylurea and its derivatives. measurlabs.comuni-rostock.de By comparing the experimentally measured accurate mass to the calculated exact mass for a proposed formula, the elemental composition can be confirmed. algimed.combioanalysis-zone.com Instruments like time-of-flight (TOF) or Orbitrap mass spectrometers are commonly used to achieve the high resolving power necessary for these measurements. filab.fr

For example, the molecular formula of a compound can be determined by matching its measured mass to a theoretical value. A study on a cyclobutylurea derivative confirmed its identity using HRMS. rsc.org This technique is essential for differentiating between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govresearchgate.net In an MS/MS experiment, the molecular ion of cyclobutylurea is selected and then subjected to fragmentation. hilarispublisher.com The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. libretexts.org

The fragmentation of cyclobutylurea would likely involve characteristic losses. For instance, the cleavage of the cyclobutane ring and fragmentation of the urea moiety can produce specific daughter ions. Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule. libretexts.org For example, the loss of small neutral molecules like ammonia (NH₃) or isocyanic acid (HNCO) from the urea portion, or the fragmentation of the cyclobutane ring into smaller alkene fragments, would be expected. The analysis of these fragmentation patterns can be used to identify and characterize cyclobutylurea derivatives in complex mixtures. rsc.org

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural details of thermally labile molecules like Cyclobutylurea. wikipedia.org This method transfers ions from a solution into the gas phase, allowing for analysis without significant fragmentation. wikipedia.orgnih.gov For Cyclobutylurea, ESI-MS is primarily used to confirm its molecular mass. In positive ionization mode, the molecule would be expected to readily form a protonated molecular ion, [M+H]⁺. nih.govlibretexts.org Given the molecular formula of Cyclobutylurea (C₅H₁₀N₂O), the exact mass of this protonated ion can be calculated with high resolution, providing unambiguous confirmation of its elemental composition. nih.gov

Tandem mass spectrometry (ESI-MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion, in this case, the [M+H]⁺ ion of Cyclobutylurea. nih.govnih.gov Studies on various N,N'-substituted urea derivatives have shown that a characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov For Cyclobutylurea, this would likely involve the loss of cyclobutyl isocyanate or isocyanic acid, generating characteristic fragment ions that help to confirm the connectivity of the cyclobutyl ring to the urea functional group. nih.govresearchgate.net The distinct fragmentation patterns generated are instrumental in differentiating positional isomers and characterizing the core structure of urea derivatives. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide a detailed "fingerprint" of a molecule based on the vibrational transitions of its constituent atoms. mdpi.com These methods are non-destructive and offer complementary information for comprehensive functional group identification and structural analysis. mdpi.comcontractpharma.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. innovatechlabs.comrtilab.com It is an exceptionally powerful tool for identifying the functional groups present in a compound. The FT-IR spectrum of Cyclobutylurea would be dominated by characteristic absorption bands corresponding to the vibrations of its urea and cyclobutyl moieties.

The most prominent features in the spectrum are associated with the urea group. tandfonline.comtandfonline.com A strong absorption band, typically observed in the range of 1630-1700 cm⁻¹, is attributable to the C=O stretching vibration (Amide I band). tandfonline.comnsf.gov The N-H stretching vibrations appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. The C-N stretching vibrations, coupled with N-H bending, also give rise to significant bands, often found around 1400-1500 cm⁻¹. tandfonline.com The presence of the cyclobutyl ring would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending and C-C skeletal vibrations at lower wavenumbers. The formation of intermolecular hydrogen bonds in the solid state can cause a noticeable shift in the C=O and N-H stretching frequencies compared to the compound in a dilute solution. researchgate.net

Table 1: Predicted FT-IR Absorption Bands for Cyclobutylurea This interactive table summarizes the expected vibrational modes and their corresponding frequency ranges.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine (R-NH) | 3200 - 3400 | Medium-Strong |

| C-H Stretch | Alkane (Cyclobutyl) | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | Urea (R₂N-CO-NR₂) | 1630 - 1700 | Strong |

| N-H Bend (Amide II) | Amine (R-NH) | 1500 - 1600 | Medium |

| C-N Stretch | Amine/Urea | 1400 - 1500 | Medium |

| C-H Bend | Alkane (Cyclobutyl) | 1350 - 1470 | Variable |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. utoronto.caplus.ac.at While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy detects vibrations that alter its polarizability. utoronto.ca This often means that vibrations that are weak in FT-IR are strong in Raman, and vice versa, particularly for symmetric vibrations. contractpharma.com

For Cyclobutylurea, the symmetric stretching of the N-C-N bonds within the urea core is expected to produce a very intense and characteristic Raman signal, a feature often used as a fingerprint for urea derivatives. tandfonline.com Studies on urea show this peak appears strongly around 1000-1020 cm⁻¹. dlr.deresearchgate.net The C=O stretch, while also present, is typically less intense in the Raman spectrum compared to its FT-IR absorption. dlr.de The vibrations of the cyclobutyl ring, especially the symmetric ring "breathing" mode, would also be Raman active and contribute to the unique vibrational fingerprint of the molecule. This complementarity makes the combined use of FT-IR and Raman spectroscopy a powerful approach for the unambiguous identification and structural characterization of Cyclobutylurea. contractpharma.com

Table 2: Predicted Raman Shifts for Cyclobutylurea This interactive table highlights key expected Raman-active vibrational modes.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine (R-NH) | 3200 - 3400 | Weak |

| C-H Stretch | Alkane (Cyclobutyl) | 2850 - 2960 | Strong |

| C=O Stretch | Urea (R₂N-CO-NR₂) | ~1650 | Medium |

| N-C-N Symmetric Stretch | Urea Core | 1000 - 1020 | Very Strong |

| Cyclobutyl Ring Breathing | Cycloalkane | Variable (e.g., 800-900) | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uni-ulm.decarleton.edu

Single-Crystal X-ray Diffraction of Cyclobutylurea and Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides an atomic-resolution map of a molecule's structure in the solid state. warwick.ac.uk By irradiating a single crystal of Cyclobutylurea with X-rays, a unique diffraction pattern is generated. Analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice. carleton.edu

This technique would yield a wealth of structural data for Cyclobutylurea, including:

Bond Lengths: Precise measurement of the C=O, C-N, and all C-C and C-H bond lengths.

Bond Angles: Accurate determination of the angles within the urea group and the cyclobutyl ring.

Torsion Angles: Detailed information defining the three-dimensional shape and conformation of the molecule.

Unit Cell Dimensions: The parameters of the crystal lattice in which the molecules are packed.

While specific crystallographic data for Cyclobutylurea is not widely published, the technique has been successfully applied to numerous urea and cyclobutane derivatives, demonstrating its utility for this class of compounds. nih.govnih.gov The resulting structural model is the gold standard for validating the results of spectroscopic analyses and theoretical calculations.

Table 3: Hypothetical Crystallographic Data Parameters for Cyclobutylurea This interactive table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | 10.5, 5.8, 12.1 |

| α, β, γ (°) | The angles of the unit cell axes. | 90, 105.3, 90 |

| C=O Bond Length (Å) | The distance between the Carbon and Oxygen atoms of the carbonyl. | 1.25 |

| C-N Bond Length (Å) | The average distance between the Carbon and Nitrogen atoms. | 1.34 |

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The data from X-ray crystallography allows for a detailed conformational analysis and an understanding of the intermolecular forces that govern the crystal packing. nih.gov The urea functional group is typically planar due to the delocalization of the nitrogen lone pairs into the carbonyl π-system. The four-membered cyclobutyl ring is not planar and adopts a puckered conformation to relieve ring strain. The precise degree of this puckering would be determined from the crystal structure.

Chromatographic Separations in Conjunction with Spectroscopic Methods

The separation and characterization of cyclobutylurea and its derivatives are heavily reliant on chromatographic techniques. researchgate.net Chromatography is an analytical method that separates components within a mixture based on their differential distribution between two phases: a stationary phase and a mobile phase. researchgate.net For complex analyses, these separation techniques are often coupled with powerful spectroscopic methods for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different rates, which allows for their separation. wikipedia.org Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns packed with smaller particles (typically less than 2 µm) and operates at much higher pressures. researchgate.netaustinpublishinggroup.comresearchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. researchgate.netaustinpublishinggroup.comijsrtjournal.com

In the analysis of cyclobutylurea systems, Reverse-Phase HPLC (RP-HPLC) is a commonly employed mode. rsc.org In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. Hydrophobic compounds in the mixture, such as those with a ureido-group and a cyclobutyl moiety, will have a stronger affinity for the nonpolar stationary phase and thus elute later than more polar compounds. nih.gov For instance, the analysis of certain tailored phenyl ureas, including a cyclobutylurea derivative, has been successfully performed using RP-HPLC. rsc.org

The selection of HPLC/UPLC parameters is critical for achieving optimal separation of cyclobutylurea analytes. Key variables include the column chemistry, mobile phase composition, flow rate, and detector settings.

Table 1: Typical HPLC/UPLC System Parameters for Cyclobutylurea Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | C18, C8 | C18 (octadecylsilane) is a common choice, providing a nonpolar stationary phase for reversed-phase chromatography. researchgate.net |

| Particle Size | 1.7-1.8 µm (UPLC) waters.com | Smaller particles increase separation efficiency and resolution. researchgate.net |

| 3-5 µm (HPLC) researchgate.net | Standard particle sizes for conventional HPLC analysis. researchgate.net | |

| Mobile Phase | Acetonitrile/Methanol and Water (with additives like formic acid or ammonium (B1175870) acetate) | The organic solvent (acetonitrile/methanol) and water ratio is adjusted to control the elution of compounds. Acidic or buffer additives can improve peak shape and ionization for mass spectrometry detection. |

| Flow Rate | 0.2 - 0.6 mL/min (UPLC) | Higher flow rates are possible with UPLC due to smaller particle sizes and higher pressure tolerance, leading to faster analyses. austinpublishinggroup.com |

| 0.8 - 1.5 mL/min (HPLC) | Typical flow rates for standard HPLC separations. | |

| Detection | UV-Vis Detector (e.g., at 210-280 nm) | Detects compounds that absorb ultraviolet or visible light. The ureido group and any aromatic substituents on the cyclobutylurea molecule will determine the optimal wavelength. nih.gov |

UPLC systems, with their ability to use sub-2µm particles, offer significant advantages for analyzing complex mixtures containing cyclobutylurea derivatives, delivering higher resolution and sample throughput. ijsrtjournal.comwaters.com This enhanced resolving power is particularly valuable for separating structurally similar impurities or metabolites from the main cyclobutylurea analyte. researchgate.net

Gas Chromatography (GC) for Volatile Cyclobutylurea Analytes

Gas Chromatography (GC) is a powerful separation technique used for analyzing compounds that are volatile or can be vaporized at high temperatures without decomposing. emerypharma.com In GC, a carrier gas (mobile phase) flows through a column containing the stationary phase. ukm.my The sample is vaporized and carried by the gas; components separate based on their boiling points and interactions with the stationary phase. ukm.my

Cyclobutylurea itself possesses functional groups (N-H from the urea moiety) that are polar and can form hydrogen bonds. This leads to low volatility and potential thermal instability, making direct GC analysis challenging. emerypharma.comphenomenex.blog To overcome this, a chemical modification process known as derivatization is often required before GC analysis. emerypharma.comsmolecule.com Derivatization converts polar functional groups into less polar, more volatile derivatives suitable for GC. phenomenex.blogobrnutafaza.hr

The most common derivatization technique for compounds with active hydrogens, like those in the urea group, is silylation. phenomenex.blogobrnutafaza.hr Silylation reagents replace the active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) or other alkylsilyl group. phenomenex.blogobrnutafaza.hr This modification increases the volatility and thermal stability of the cyclobutylurea analyte, allowing it to be readily analyzed by GC. obrnutafaza.hr

Table 2: Common Derivatization Reagents for GC Analysis of Urea-Containing Compounds

| Reagent Class | Example Reagent | Target Functional Group | Characteristics of Derivative |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -NH, -OH, -COOH | Forms volatile and thermally stable Trimethylsilyl (TMS) derivatives. phenomenex.blog |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -NH, -OH, -COOH | Produces the most volatile TMS-acetamides. obrnutafaza.hr |

Once derivatized, the volatile cyclobutylurea analyte can be separated and quantified using GC. The choice of GC column is critical, with low-polarity to moderately polar siloxane-based phases being well-suited for the analysis of silylated compounds. phenomenex.blog Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification. emerypharma.comresearchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS)

To achieve unambiguous identification and structural characterization, chromatographic systems are frequently coupled with mass spectrometry (MS), a technique known as a "hyphenated technique". fao.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. esogu.edu.tr This is a particularly powerful tool for the analysis of cyclobutylurea compounds. rsc.orggoogleapis.com As the separated components elute from the LC column, they are introduced into the mass spectrometer's ion source. esogu.edu.tr The ion source (e.g., Electrospray Ionization - ESI) generates charged molecules (ions) from the analyte, which are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). esogu.edu.tr This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the cyclobutylurea molecule. esogu.edu.tr LC-MS has been successfully used to analyze and characterize various cyclobutylurea derivatives, confirming their identity and purity. rsc.orggoogleapis.comamazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. ukm.my It is the gold standard for identifying volatile and semi-volatile organic compounds. emerypharma.comukm.my For cyclobutylurea, GC-MS analysis necessitates prior derivatization to ensure the analyte is volatile enough to pass through the GC column. smolecule.com The separated derivatives eluting from the GC column enter the MS, where they are typically ionized by Electron Ionization (EI). emerypharma.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for confident identification of the original cyclobutylurea analyte. emerypharma.comorslabs.com

Table 3: Comparison of Hyphenated Techniques for Cyclobutylurea Analysis

| Technique | Sample State Requirement | Need for Derivatization | Information Obtained | Typical Applications |

|---|---|---|---|---|

| LC-MS | Dissolved in liquid mobile phase shimadzu.com | Generally not required esogu.edu.tr | Molecular weight, structural fragments, quantification esogu.edu.tr | Purity assessment, metabolite identification, analysis of complex mixtures. rsc.orgesogu.edu.tr |

| GC-MS | Volatile and thermally stable ukm.my | Usually required for cyclobutylurea smolecule.com | Fragmentation pattern for structural elucidation and library matching, quantification ukm.my | Identification of volatile impurities, confirmation of structure after derivatization. emerypharma.comsmolecule.com |

The combination of chromatographic separation with mass spectrometric detection provides a comprehensive analytical toolkit. LC-MS is often preferred for its ability to analyze the compound directly without chemical modification, while GC-MS offers exceptional resolving power and highly specific identification for derivatized, volatile analytes. spectroscopyonline.com

Computational Chemistry and Molecular Modeling Studies of Cyclobutylurea

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing a detailed description of a molecule's electronic structure and energy. These methods are foundational for predicting various molecular properties.

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that calculates the electronic structure of many-body systems, particularly atoms and molecules uit.no, comp-gag.org, nih.gov, northwestern.edu. DFT is known for its balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and predicting electronic properties nih.gov. By employing functionals such as B3LYP, coupled with appropriate basis sets like 6-311++G(d,p), researchers can determine the most stable three-dimensional structure of cyclobutylurea, including bond lengths, bond angles, and dihedral angles nih.gov, nih.gov. This optimized geometry serves as a critical starting point for further theoretical investigations. DFT calculations also provide insights into electron distribution, atomic charges, and frontier molecular orbitals (HOMO-LUMO gap), which are indicative of a molecule's reactivity and stability nih.gov.

Hypothetical Data Table 1: Optimized Geometric Parameters of Cyclobutylurea

| Parameter | Value (Å or degrees) |

| C-N bond length | [Specific Value] |

| C=O bond length | [Specific Value] |

| C-C (cyclobutyl) | [Specific Value] |

| N-H bond length | [Specific Value] |

| C-N-C angle | [Specific Value] |

| C=O…H-N angle | [Specific Value] |

| Dihedral angles | [Specific Values] |

| Atomic Charges | [List of charges] |

Note: Specific numerical values for cyclobutylurea are not available in the current literature search. This table illustrates the type of data obtained from DFT geometry optimization.

Ab initio methods, meaning "from first principles," rely solely on fundamental physical constants and the atomic numbers of the constituent atoms wikipedia.org. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques (e.g., MP2, CCSD), aim to solve the electronic Schrödinger equation without empirical parameters molpro.net, wikipedia.org. While computationally more demanding than DFT, ab initio methods can offer higher accuracy, especially for systems where electron correlation is significant molpro.net, wikipedia.org. They are used to obtain highly accurate total energies, ionization potentials, electron affinities, and to refine electronic structure descriptions, providing a benchmark for DFT results wikipedia.org.

Quantum chemical calculations are pivotal for predicting spectroscopic properties, which can then be compared with experimental data to validate theoretical models and confirm molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within DFT frameworks nih.gov. These calculations predict the magnetic environment of each nucleus, providing detailed information about the connectivity and electronic environment within the cyclobutylurea molecule nih.gov, arkat-usa.org.

Infrared (IR) Spectroscopy: The vibrational frequencies of cyclobutylurea can be predicted by calculating the harmonic vibrational modes from the Hessian matrix obtained during geometry optimization comp-gag.org. These calculated frequencies correspond to specific bond stretching and bending motions, allowing for the assignment of characteristic IR absorption bands associated with functional groups present in cyclobutylurea, such as N-H, C=O, and C-N stretches comp-gag.org, nih.gov.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic transitions responsible for UV-Vis absorption spectra nih.gov, nih.gov. This method can identify the wavelengths at which cyclobutylurea absorbs light, providing insights into its electronic excitation states and potential chromophoric properties nih.gov, nih.gov, imgroupofresearchers.com.

Hypothetical Data Table 2: Predicted Spectroscopic Parameters for Cyclobutylurea

| Spectroscopic Technique | Parameter / Band | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | [Specific ppm values] |

| ¹³C NMR | Chemical Shift (δ) | [Specific ppm values] |

| IR Spectroscopy | C=O Stretch (cm⁻¹) | [Specific cm⁻¹] |

| N-H Stretch (cm⁻¹) | [Specific cm⁻¹] | |

| C-N Stretch (cm⁻¹) | [Specific cm⁻¹] | |

| UV-Vis Spectroscopy | λmax (nm) | [Specific nm] |

Note: Specific numerical values for cyclobutylurea are not available in the current literature search. This table illustrates the type of data obtained from theoretical spectroscopic predictions.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer complementary approaches to study the dynamic behavior and conformational landscape of molecules. These methods typically employ classical mechanics, treating atoms as spheres and bonds as springs, governed by force fields.

Conformational analysis aims to identify all possible low-energy spatial arrangements (conformations) of a molecule uci.edu, elifesciences.org. For cyclobutylurea, this would involve exploring rotations around single bonds and the flexibility of the cyclobutyl ring. Molecular mechanics force fields can be used to calculate the potential energy for numerous conformers, allowing for the construction of an energy landscape that maps out the relative stabilities of these different structures massbio.org, uci.edu, elifesciences.org. Techniques like Monte Carlo searches or systematic conformational sampling are employed to efficiently explore this landscape and identify the global minimum energy conformation as well as other significant low-energy conformers uci.edu.

Hypothetical Data Table 3: Identified Conformations and Relative Energies of Cyclobutylurea

| Conformer ID | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| Conformer 1 | [Angle values] | 0.00 |

| Conformer 2 | [Angle values] | [Energy value] |

| Conformer 3 | [Angle values] | [Energy value] |

Note: Specific conformational data for cyclobutylurea is not available in the current literature search. This table illustrates the type of data obtained from conformational analysis.

Molecular dynamics (MD) simulations extend conformational analysis by simulating the time evolution of a molecular system. By integrating Newton's equations of motion, MD allows researchers to observe how atoms and molecules move and interact over time researchgate.net, nih.gov. For cyclobutylurea, MD simulations can reveal its intrinsic flexibility, including the dynamics of the cyclobutyl ring and the urea (B33335) moiety. These simulations can provide insights into how the molecule vibrates, rotates, and potentially undergoes transient structural changes, offering a dynamic picture of its behavior in various environments massbio.org, researchgate.net, nih.gov. Analysis of MD trajectories can yield information such as root-mean-square fluctuations (RMSF) of atoms, providing a measure of local flexibility frontiersin.org.

Hypothetical Data Table 4: Root-Mean-Square Fluctuation (RMSF) Analysis for Cyclobutylurea

| Atom/Group | RMSF (Å) |

| Cyclobutyl C1 | [Value] |

| Cyclobutyl C2 | [Value] |

| Urea C | [Value] |

| Urea N1 | [Value] |

| Urea N2 | [Value] |

| Urea H | [Value] |

Note: Specific RMSF values for cyclobutylurea are not available in the current literature search. This table illustrates the type of data obtained from MD simulations to assess molecular flexibility.

Intermolecular Interactions and Solvent Effects

Studies on intermolecular interactions and solvent effects are crucial for understanding molecular behavior in various environments. These computational approaches, often employing methods like Density Functional Theory (DFT) or molecular dynamics, analyze forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions, as well as how solvents influence reaction pathways and molecular properties mdpi.comresearchgate.netnih.govjchemrev.comias.ac.inescholarship.orgnih.govnih.govnih.govmdpi.comaps.org. Despite the availability of these general methodologies, specific computational investigations detailing the intermolecular interactions or solvent effects involving cyclobutylurea were not identified.

Theoretical Approaches to Reaction Mechanisms and Pathways

Theoretical approaches are fundamental to elucidating how chemical reactions proceed. This includes identifying key steps, intermediates, and energy landscapes.

Identification of Transition States and Reaction Intermediates

The identification of transition states (saddle points on potential energy surfaces) and transient reaction intermediates is vital for understanding reaction pathways and predicting reaction rates chemrxiv.orgmolcas.orgnih.govnih.govfossee.infaccts.degithub.iowalisongo.ac.id. Computational methods such as DFT and the Nudged Elastic Band (NEB) method are commonly used for these purposes. However, no specific studies detailing the identification of transition states or reaction intermediates for cyclobutylurea were found.

Energy Barriers and Reaction Kinetics Predictions

Predicting energy barriers and reaction kinetics allows for the estimation of reaction rates and the understanding of reaction feasibility. Techniques like Transition State Theory (TST), coupled with quantum chemical calculations (e.g., DFT), are employed to determine activation energies and rate constants chemrxiv.orgfaccts.dempg.dersc.orghi.isnih.gov. Searches for computational studies that provide energy barrier calculations or kinetic predictions specifically for cyclobutylurea did not yield relevant results.

Based on the executed searches, there is a lack of published computational chemistry and molecular modeling research focusing specifically on cyclobutylurea concerning its intermolecular interactions, solvent effects, reaction mechanisms, transition states, energy barriers, and kinetics. Therefore, detailed research findings or data tables for these aspects of cyclobutylurea cannot be provided at this time.

Mechanistic Investigations of Reactions Involving Cyclobutylurea

Elucidation of Urea (B33335) Bond Formation Mechanisms with Cyclobutyl Moieties

The formation of the urea functional group, characterized by a central carbonyl flanked by two nitrogen atoms, can be achieved through various synthetic routes when a cyclobutyl moiety is involved. The mechanism of urea bond formation is pivotal and typically involves the reaction of a cyclobutyl-containing nucleophile or electrophile. The most common precursor is cyclobutylamine (B51885), which acts as the nitrogen nucleophile.

Key mechanistic pathways for synthesizing cyclobutylureas include:

Reaction of Cyclobutylamine with Isocyanates: This is a direct and highly efficient method. The lone pair of electrons on the nitrogen atom of cyclobutylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of an isocyanate. This one-step addition reaction forms the urea linkage. The reaction is typically rapid and proceeds without the need for a catalyst. wikipedia.orgresearchgate.net

Reaction with Carbamate (B1207046) Derivatives: Cyclobutylamine can react with activated carbamates, such as phenyl carbamates, to form cyclobutylurea. sci-hub.se The mechanism involves the nucleophilic attack of the amine on the carbamate carbonyl group, leading to the displacement of the leaving group (e.g., a phenoxide ion).

Curtius Rearrangement: This pathway begins with a cyclobutanecarboxylic acid derivative, such as an acyl azide (B81097). orgsyn.org Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive cyclobutyl isocyanate intermediate. This intermediate is not isolated but is trapped in situ by an amine to yield an unsymmetrical urea, or by ammonia (B1221849) or water (which forms an amine after decarboxylation) to yield N-cyclobutylurea. orgsyn.org The rearrangement occurs with the retention of the stereochemical configuration of the migrating cyclobutyl group. orgsyn.org

Use of Phosgene (B1210022) Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) serve as safer alternatives to highly toxic phosgene gas. srce.hr The mechanism involves the initial reaction of an amine with the phosgene equivalent to form a reactive intermediate (e.g., a carbamoyl-imidazole). This intermediate is then attacked by a second amine, in this case, cyclobutylamine, to furnish the urea. srce.hr The order of addition is crucial to prevent the formation of symmetrical urea by-products.

A summary of common synthetic methods for forming the cyclobutylurea moiety is presented in the interactive table below.

| Method | Reactants | Key Intermediate | General Mechanism |

|---|---|---|---|

| Isocyanate Addition | Cyclobutylamine + R-NCO | None (Direct Addition) | Nucleophilic attack of amine on isocyanate carbonyl. wikipedia.orgresearchgate.net |

| Carbamate Substitution | Cyclobutylamine + R-O-CO-NR'R'' | Tetrahedral Intermediate | Nucleophilic acyl substitution displacing an alcohol/phenol. sci-hub.se |

| Curtius Rearrangement | Cyclobutanecarbonyl azide | Cyclobutyl isocyanate | Thermal rearrangement followed by nucleophilic addition. orgsyn.org |

| Phosgene Equivalents | Cyclobutylamine + Amine + CDI/Triphosgene | Carbamoyl-imidazole or Chloroformate | Stepwise addition of amines to the carbonyl source. srce.hr |

Reaction Pathways for Derivatization of Cyclobutylurea

Cyclobutylurea itself can serve as a scaffold for further chemical modification. These derivatization reactions typically target the N-H protons of the urea moiety, which can be deprotonated to form nucleophiles, or involve the cyclobutyl ring itself.

N-Alkylation and N-Acylation: The nitrogen atoms of the urea group retain nucleophilic character and can undergo reactions with electrophiles. A common derivatization is N-alkylation. This is often achieved by treating cyclobutylurea with a strong base, such as sodium hydride (NaH), to deprotonate one of the urea nitrogens, forming a sodium salt. nih.gov This resulting anion is a potent nucleophile that can then react with an alkyl halide (e.g., methyl iodide) in a standard SN2 reaction to yield an N-alkylated cyclobutylurea derivative. nih.gov Similarly, acylation can be performed using acylating agents like acyl chlorides or anhydrides to introduce an acyl group.

General Alkylation Pathway:

Cyclobutyl-NH-CO-NHR + NaH → [Cyclobutyl-N⁻-CO-NHR]Na⁺ + H₂

[Cyclobutyl-N⁻-CO-NHR]Na⁺ + R'-X → Cyclobutyl-N(R')-CO-NHR + NaX

Use as a Nucleophile in Complex Syntheses: The cyclobutylurea moiety is often incorporated into larger molecules, particularly in medicinal chemistry. In these syntheses, a molecule already containing a cyclobutylurea core can be further elaborated. For instance, the unsubstituted nitrogen of a cyclobutylurea derivative can act as a nucleophile in substitution or coupling reactions to link the cyclobutylurea scaffold to other molecular fragments.

The table below summarizes key derivatization reactions.

| Reaction Type | Reagents | Product Type | Mechanistic Notes |

|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl Cyclobutylurea | Involves formation of a urea anion followed by SN2 attack. nih.gov |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride | N-Acyl Cyclobutylurea | Nucleophilic acyl substitution on the acylating agent. dss.go.th |